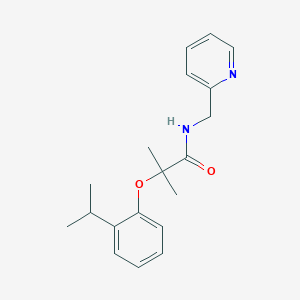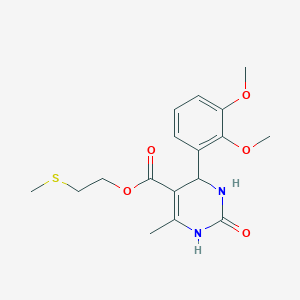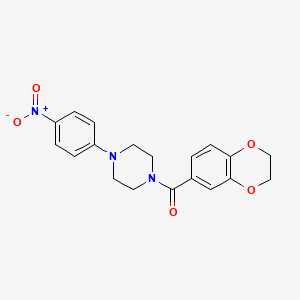
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide, also known as JNJ-27018966, is a small molecule drug that has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide is a potent inhibitor of HDACs and BET proteins. It works by blocking the activity of these proteins, which are involved in regulating gene expression. By inhibiting these proteins, 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide can alter the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide is its potency and specificity for HDACs and BET proteins. This makes it a useful tool for studying the role of these proteins in various cellular processes. However, one limitation of 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide is its poor solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in neurodegenerative diseases, where it may have a neuroprotective effect. Additionally, further research is needed to fully understand the mechanisms of action of 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide is a promising small molecule drug that has gained attention in scientific research for its potential therapeutic applications. It has been shown to have activity against several targets, including HDACs, BET proteins, and the AR. It has also been studied for its potential use in cancer, neurodegenerative diseases, and inflammation. While there are some limitations to its use in lab experiments, 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide remains a useful tool for studying the role of HDACs and BET proteins in various cellular processes. Further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Synthesis Methods
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, which are then coupled to form the final product. The final compound is obtained as a white solid with a high degree of purity.
Scientific Research Applications
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have activity against several targets, including histone deacetylases (HDACs), bromodomain and extra-terminal domain (BET) proteins, and the androgen receptor (AR). It has also been studied for its potential use in cancer, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
2-methyl-2-(2-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(2)16-10-5-6-11-17(16)23-19(3,4)18(22)21-13-15-9-7-8-12-20-15/h5-12,14H,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRULHYWJKPQSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-[2-(propan-2-yl)phenoxy]-N-(pyridin-2-ylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-methyl-4-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B5209896.png)
amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5209910.png)
![4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5209919.png)

![2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5209924.png)
![N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5209932.png)

![N-[(benzylamino)carbonyl]heptanamide](/img/structure/B5209947.png)
![2-[(2,4-dichlorophenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5209953.png)
![3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5209954.png)

![2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209964.png)